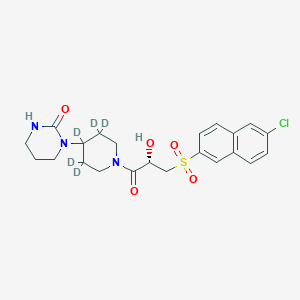
Fgfr-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr-IN-2 is a small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling is implicated in several diseases, particularly cancers, making FGFR inhibitors like this compound valuable in therapeutic research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr-IN-2 typically involves multiple steps, including the formation of key intermediates through various organic reactions. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves cyclization reactions to form the core heterocyclic structure.
Functional Group Modifications: Introduction of functional groups such as amines, hydroxyls, or halogens through substitution reactions.
Purification: Techniques like recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Fgfr-IN-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Fgfr-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR signaling pathways.
Biology: Investigates the role of FGFRs in cellular processes such as proliferation and differentiation.
Medicine: Explores therapeutic potential in treating cancers and other diseases associated with FGFR dysregulation.
Industry: Utilized in the development of new drugs targeting FGFRs.
Mechanism of Action
Fgfr-IN-2 exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity. This prevents the phosphorylation of downstream signaling molecules, ultimately disrupting cellular processes such as proliferation and survival. The molecular targets include FGFR1, FGFR2, FGFR3, and FGFR4, and the pathways involved are primarily the RAS-MAPK and PI3K-AKT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Erdafitinib: Another FGFR inhibitor used in cancer therapy.
Infigratinib: Targets FGFRs and is used to treat cholangiocarcinoma.
Pemigatinib: An FGFR inhibitor approved for treating certain cancers.
Uniqueness
Fgfr-IN-2 is unique in its specific binding affinity and selectivity for FGFRs, which may result in different therapeutic profiles and side effect profiles compared to other FGFR inhibitors .
Properties
Molecular Formula |
C25H30N6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)cinnolin-6-yl]-N-propan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(21-12-22(32-4)14-23(13-21)33-5)20-6-7-24-18(10-20)11-25(29-28-24)19-15-27-30(3)16-19/h6-7,10-17,26H,8-9H2,1-5H3 |
InChI Key |
QGWHVBBKJAQYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCN(C1=CC2=CC(=NN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



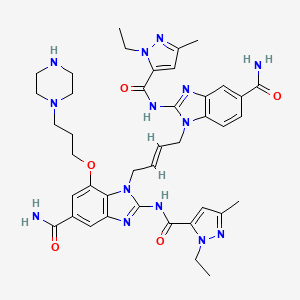
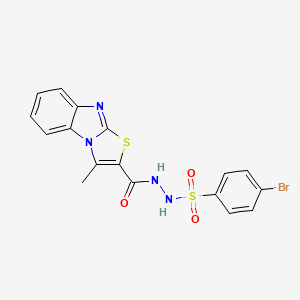
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
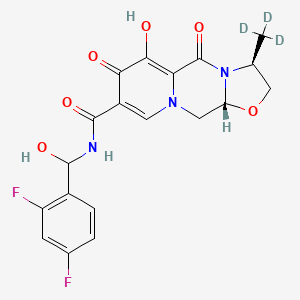
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)
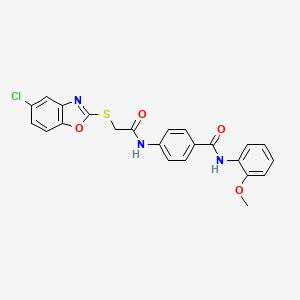
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
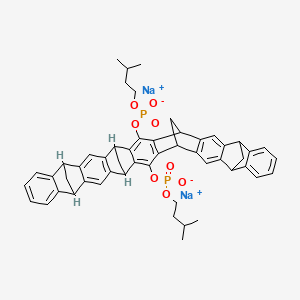
![(3S,7aR)-2,3,7,7a-Tetrahydro-2,2-dimethyl-5-(phenylmethyl)-imidazo[5,1-b]thiazole-3,7-dicarboxylic Acid-d5](/img/structure/B12413991.png)



